molecular formula C8H4BrF2N B1400426 2-(3-Bromo-2,4-difluorophenyl)acetonitrile CAS No. 1159186-98-7

2-(3-Bromo-2,4-difluorophenyl)acetonitrile

Cat. No.: B1400426
CAS No.: 1159186-98-7
M. Wt: 232.02 g/mol
InChI Key: ITACQBHAMKMRPI-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile typically involves the bromination and fluorination of phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,4-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2-(3-Bromo-2,4-difluorophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in pharmaceuticals or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-(3-Bromo-2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8_8H4_4BrF2_2N. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
  • Oxidation and Reduction : These processes can yield different derivatives.
  • Coupling Reactions : The compound can form more complex molecules through coupling mechanisms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of halogen atoms enhances its lipophilicity and electrostatic interactions with biological macromolecules, making it a suitable candidate for drug development.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases related to cancer proliferation.
  • Receptor Modulation : It may act as a ligand to various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involved apoptosis induction and cell cycle arrest .
  • A comparison with standard anticancer drugs indicated that some derivatives showed enhanced efficacy in inhibiting tumor growth .

Antimicrobial and Anti-inflammatory Effects

Research has also explored the antimicrobial and anti-inflammatory properties of compounds related to this compound:

  • A series of studies reported significant antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anti-inflammatory assays revealed that certain derivatives exhibited potent inhibition of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Assay : A study involving FaDu hypopharyngeal tumor cells showed that a derivative of this compound induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to established antibiotics .

Data Tables

Activity Type Effectiveness Reference
AnticancerIC50_{50} = 12 μM against FaDu cells
AntimicrobialSignificant inhibition against S. aureus
Anti-inflammatoryInhibition of TNF-α production

Properties

IUPAC Name

2-(3-bromo-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACQBHAMKMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.